![molecular formula C16H16BrN3O3S B2498430 4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034237-86-8](/img/structure/B2498430.png)
4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate bromobenzene derivative with the corresponding amine. This could be achieved through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a bromine atom. The presence of the bromine atom would make the compound relatively heavy and possibly quite reactive .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo a variety of reactions. For example, it could participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzene ring, the amide group, and the bromine atom. For example, it would likely be relatively heavy (due to the bromine atom) and might have a relatively high boiling point (due to the presence of the amide group) .Scientific Research Applications
Medicinal Chemistry Applications
Research on benzamide derivatives, including those with thiadiazole scaffolds, shows promising anticancer activity. For instance, a study conducted by Tiwari et al. (2017) on Schiff’s bases containing a thiadiazole scaffold and benzamide groups demonstrated promising in vitro anticancer activity against several human cancer cell lines. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents. The research suggests that modifications to the benzamide group, as seen in the compound of interest, could play a significant role in the development of new therapeutic agents (Tiwari et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3S/c1-19-14-4-2-3-5-15(14)20(24(19,22)23)11-10-18-16(21)12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNROMMWVNAVWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.